

Armstrong's Acid: A Technical Guide to Naphthalene-1,5-disulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Armstrong acid

Cat. No.: B1629443

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of Armstrong's acid, chemically known as naphthalene-1,5-disulfonic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the historical background, physicochemical properties, detailed experimental protocols for its synthesis, and its significant reactions and applications. All quantitative data is presented in structured tables for ease of reference, and key chemical transformations are illustrated with diagrams generated using Graphviz (DOT language) to provide clear, logical workflows.

Introduction

Armstrong's acid, or naphthalene-1,5-disulfonic acid, is a fluorescent organic compound with the chemical formula $C_{10}H_6(SO_3H)_2$.^[1] It is a notable isomer of naphthalenedisulfonic acid and is typically found as a colorless solid, often in its tetrahydrate form.^{[1][2]} As a sulfonic acid, it is a strong acid.^[1] The compound is named after the British chemist Henry Edward Armstrong.^[1] Its utility spans various industrial applications, primarily as a crucial intermediate in the synthesis of dyes and pigments.^{[3][4]} Furthermore, its disodium salt is employed as a divalent counterion in the formulation of basic drug compounds.^[1] This guide aims to provide an in-depth technical resource on its discovery, properties, synthesis, and key chemical transformations.

History and Discovery

Henry Edward Armstrong, a prominent British chemist, is credited with the discovery of this particular isomer of naphthalenedisulfonic acid, which subsequently bore his name. While the specific date of discovery is not readily available in the provided search results, its preparation via the sulfonation of naphthalene was described in the early 20th century. A notable early reference to its preparation is a 1927 publication by Lynch and Scanlan in *Industrial & Engineering Chemistry*.

Physicochemical Properties

Armstrong's acid is a white to yellowish solid, slightly soluble in water and highly soluble in polar organic solvents.^[3] It is a disulfonic acid, characterized by the presence of two sulfonic acid groups attached to the naphthalene core.^[3] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Chemical Formula	<chem>C10H8O6S2</chem>	[2][3]
Molar Mass	288.30 g/mol	[3]
Appearance	White to yellowish solid; Crystals or plates	[2][3][5]
Melting Point	240–245 °C (anhydrous); Decomposes over 300 °C	[2][3]
Density	~1.6 - 1.704 g/cm ³	[3]
Water Solubility	90.52 g/L at 25 °C; 1030 g/L	[2][6]
pKa (predicted)	-0.60 ± 0.40	[2][7]
pH	2.4 (1 g/L in H ₂ O at 20 °C)	[2][6]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	81-04-9	[2][3]
PubChem CID	6666	[2]
EINECS	201-317-9	[3]
Synonyms	Armstrong's acid, Napadisyllic acid, NSC 9588	[3]

Experimental Protocols

The synthesis of Armstrong's acid is most commonly achieved through the disulfonation of naphthalene.[1] Several methods have been reported, with variations in the sulfonating agent, reaction temperature, and work-up procedure. Below is a detailed protocol adapted from literature descriptions for the synthesis of naphthalene-1,5-disulfonic acid.

Synthesis of Naphthalene-1,5-disulfonic Acid via Oleum Sulfonation

This protocol is based on the reaction of naphthalene with oleum (fuming sulfuric acid).

Materials:

- Refined Naphthalene
- 20% Oleum ($\text{H}_2\text{SO}_4 \cdot \text{SO}_3$)
- 65% Oleum
- Water
- Alkaline Sodium Sulfate solution (optional, for salt precipitation)

Procedure:

- In a suitable reaction vessel equipped with a stirrer and temperature control, mix naphthalene with 20% oleum at a controlled temperature range of 20–35 °C.[8]

- Gradually add 65% oleum to the reaction mixture. This should be done alternately with further additions of naphthalene.[8]
- After the additions are complete, heat the reaction mixture to 55 °C and maintain this temperature for 6 hours with continuous stirring.[8]
- Upon completion of the reaction, carefully add the reaction mixture to water.
- The product can be isolated in two ways:
 - As the free acid: Cool the aqueous solution to precipitate naphthalene-1,5-disulfonic acid tetrahydrate.[8]
 - As the disodium salt: Add an alkaline sodium sulfate solution to the aqueous mixture to precipitate the disodium salt.[8]
- Collect the precipitated product by filtration.
- The reported yield for this process is approximately 53%. [8] The filtrate may contain the 1,6-disulfonic acid isomer, which can be recovered.[8]

Chemical Reactions and Applications

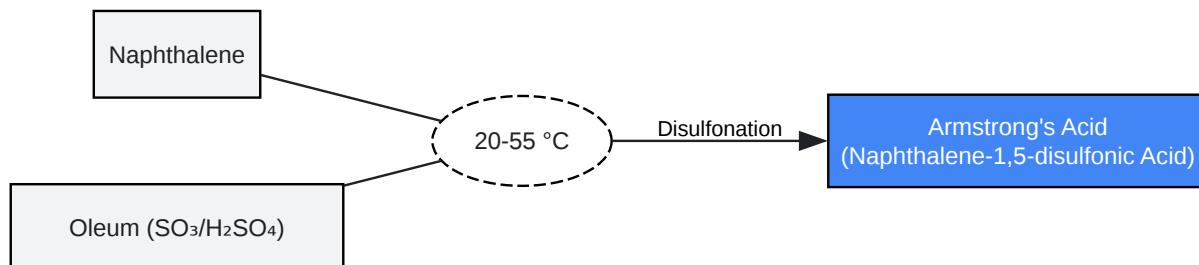
Armstrong's acid is a versatile intermediate in organic synthesis. Its sulfonic acid groups can undergo various chemical transformations, leading to the production of a range of valuable compounds.

Key Reactions of Armstrong's Acid

The primary reactions of Armstrong's acid involve the substitution of its sulfonyl groups. These reactions are crucial for the synthesis of dye precursors and other specialty chemicals.

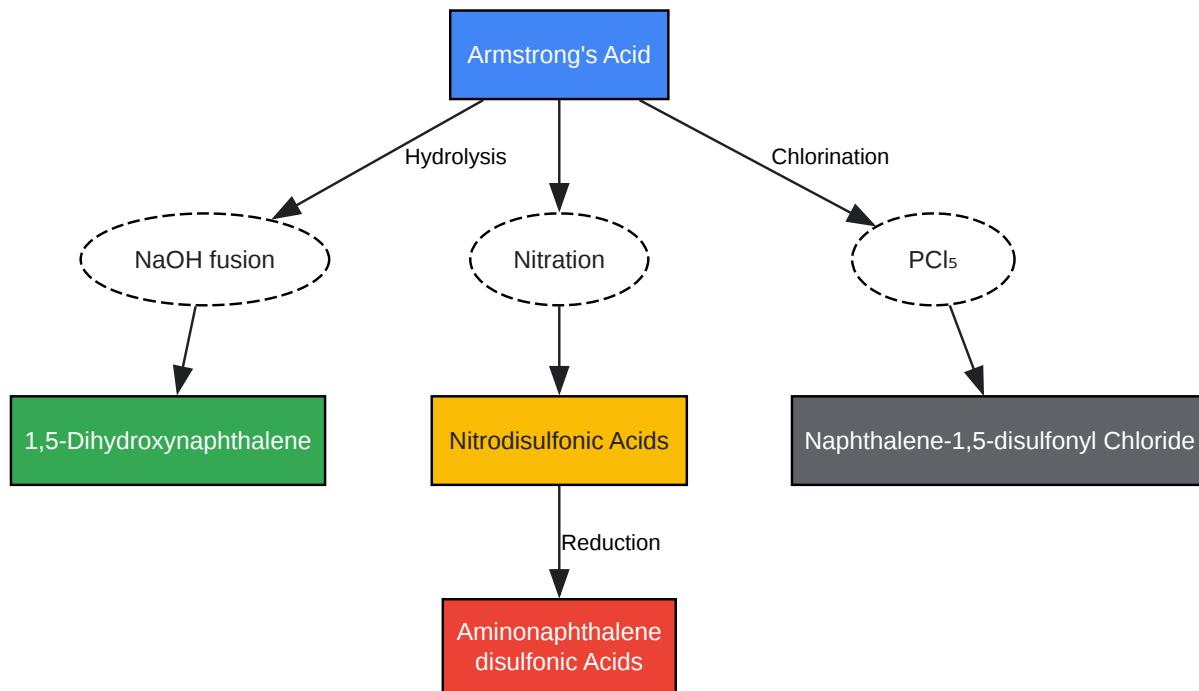
- Hydrolysis to Dihydroxynaphthalene: Fusion of Armstrong's acid with sodium hydroxide (NaOH) yields the disodium salt of 1,5-dihydroxynaphthalene.[1] Subsequent acidification produces 1,5-dihydroxynaphthalene.[1] The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also a useful compound.[1]

- Nitration: Nitration of Armstrong's acid leads to the formation of nitrodisulfonic acids, which are precursors to the corresponding amino derivatives.[1]
- Formation of Disulfonyl Chloride: Treatment of the disodium salt of naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl_5) at 110 °C yields naphthalene-1,5-disulfonyl chloride.[2]


Applications

The primary applications of Armstrong's acid and its derivatives are in the chemical industry.

- Dye Intermediate: It is a key precursor in the manufacturing of various azo dyes and other colorants.[3][4]
- Drug Formulation: The disodium salt of Armstrong's acid is used as a counterion to form stable salts of basic drug compounds.[1]
- Chelating and Complexing Agent: It can act as a chelating and complexing agent in applications such as water treatment and analytical chemistry.[3][4]
- Phthalocyanine Synthesis: It is used as an intermediate in the synthesis of phthalocyanines, which are used as pigments and catalysts.[3]


Visualizations

The following diagrams illustrate the synthesis of Armstrong's acid and its subsequent key chemical transformations.

[Click to download full resolution via product page](#)

Caption: Synthesis of Armstrong's Acid from Naphthalene.

[Click to download full resolution via product page](#)

Caption: Key Chemical Transformations of Armstrong's Acid.

Conclusion

Armstrong's acid, or naphthalene-1,5-disulfonic acid, remains a compound of significant industrial importance, particularly in the synthesis of dyes and as a versatile chemical intermediate. This guide has provided a detailed overview of its historical context, physicochemical properties, a reproducible synthesis protocol, and its primary chemical reactions and applications. The structured presentation of data and visual workflows are intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research into novel applications of this compound, particularly in materials science and catalysis, could unveil new avenues for its utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 3. ccount-chem.com [ccount-chem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,5-Naphthalenedisulfonic acid CAS#: 81-04-9 [m.chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Page loading... [guidechem.com]
- 8. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Armstrong's Acid: A Technical Guide to Naphthalene-1,5-disulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1629443#armstrong-acid-discovery-and-history\]](https://www.benchchem.com/product/b1629443#armstrong-acid-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

